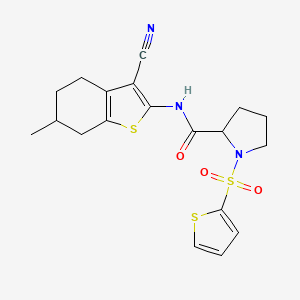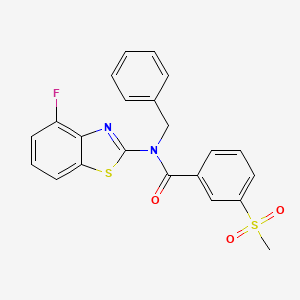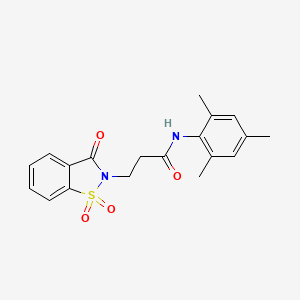![molecular formula C22H26ClN3O4S2 B6481699 N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride CAS No. 1215338-65-0](/img/structure/B6481699.png)
N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several structural components, including a benzothiazole ring, a methanesulfonyl group, and a morpholin-4-yl propyl group. Benzothiazole is a bicyclic compound consisting of fused benzene and thiazole rings . Methanesulfonyl is a sulfonyl-based functional group, and morpholine is a common heterocycle, featuring a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Antibacterial Agents
N-(1,3-Benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole (BT) derivatives have been associated with antifungal activities . They have been extensively investigated for their potential in treating fungal infections .
Antiprotozoal Agents
BT derivatives have also been investigated for their antiprotozoal activities . They could potentially be used in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
BT derivatives have been associated with anticancer activities . They have been extensively studied for their potential in treating various types of cancer .
Anticonvulsant Agents
BT derivatives have been associated with anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other seizure disorders .
Antihypertensive Agents
BT derivatives have been associated with antihypertensive activities . They could potentially be used in the treatment of high blood pressure .
Antidiabetic Agents
BT derivatives have been associated with antidiabetic activities . They could potentially be used in the treatment of diabetes .
Anti-inflammatory Agents
BT derivatives have been associated with anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory conditions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-31(27,28)18-7-4-6-17(16-18)21(26)25(11-5-10-24-12-14-29-15-13-24)22-23-19-8-2-3-9-20(19)30-22;/h2-4,6-9,16H,5,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCQQVSPBUTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chlorophenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B6481620.png)
![N'-[(2-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B6481625.png)
![N'-(3-chloro-2-methylphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6481627.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481642.png)
![5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6481650.png)
![ethyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6481656.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6481678.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6481684.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B6481694.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride](/img/structure/B6481715.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)